molecular formula C20H16Br2O3 B1339728 Histone Acetyltransferase Inhibitor II

Histone Acetyltransferase Inhibitor II

Numéro de catalogue: B1339728
Poids moléculaire: 464.1 g/mol
Clé InChI: YOLKEKNTCBWPSD-VOMDNODZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Histone Acetyltransferase Inhibitor II is a novel cell-permeable bis-arylidene cyclohexanone compound that acts as a selective inhibitor of p300/CREB-binding protein (CBP) histone acetyltransferase. This compound is known for its ability to reduce histone H3 acetylation and induce chromatin condensation in HeLa cells . Histone acetyltransferases play a crucial role in the regulation of gene expression by acetylating lysine residues on histone proteins, thereby modulating chromatin structure and function.

Mécanisme D'action

Target of Action

Histone Acetyltransferase Inhibitor II primarily targets the p300/CREB-binding protein (CBP) . These proteins are part of the histone acetyltransferase (HAT) family, which plays a crucial role in the acetylation of lysine residues of cellular proteins such as histones, transcription factors, nuclear receptors, and enzymes . The acetylation of these proteins is a key regulator of their functions .

Mode of Action

This compound interacts with its targets by inhibiting the acetyltransferase activity of p300/CBP . This inhibition reduces histone H3 acetylation and induces chromatin condensation . The inhibitor works by neutralizing the positive charge of the amino acid, weakening the electrostatic interaction between the histones and the negatively charged DNA . This leads to acetylation-mediated gene activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its pathway is often dysregulated in cancer . The inhibitor upregulates p53 signaling pathway-related genes, possibly leading to the inhibition of proliferation and induction of apoptosis in cancer cells .

Pharmacokinetics

It’s known that the compound is cell-permeable , suggesting it can readily cross cell membranes to reach its target. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to inhibit the proliferation of various cell lines in a dose-dependent manner . It induces cell cycle arrest at the G2/M phase and triggers significant levels of apoptosis, apoptotic body formation, and DNA fragmentation . The inhibitor also induces the cleavage of caspase-3, caspase-9, and poly ADP-ribose polymerase (PARP) in certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other proteins in the cell can affect the activity and target specificity of HATs Additionally, the inhibitor’s effectiveness may be influenced by the cellular environment, including the presence of other signaling molecules and the overall health and status of the cell

Analyse Biochimique

Biochemical Properties

Histone Acetyltransferase Inhibitor II primarily interacts with histone acetyltransferases such as p300/CBP and GCN5. It inhibits these enzymes by binding to their active sites, preventing the transfer of acetyl groups from acetyl-CoA to histone proteins . This inhibition results in decreased acetylation of histones, leading to a more condensed chromatin structure and reduced gene expression. The compound’s selectivity for p300/CBP over GCN5 is notable, with an IC50 value of 5 µM for p300/CBP .

Cellular Effects

This compound affects various cellular processes by altering gene expression. In cancer cells, for example, it can induce cell cycle arrest and apoptosis by downregulating oncogenes and upregulating tumor suppressor genes . Additionally, it influences cell signaling pathways, such as the p53 pathway, by modulating the acetylation status of key regulatory proteins. This compound also impacts cellular metabolism by affecting the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of histone acetyltransferases, thereby blocking their enzymatic activity . This inhibition prevents the acetylation of histone proteins, leading to a more compact chromatin structure and reduced accessibility of transcription factors to DNA. Consequently, gene expression is downregulated, affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to the inhibitor can lead to sustained changes in gene expression and cellular function, with potential implications for cell differentiation and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit histone acetyltransferases without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of target enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone modification and gene expression . It interacts with enzymes such as acetyl-CoA synthetase and histone deacetylases, influencing the overall acetylation status of histone proteins . This compound can also affect metabolic flux by altering the expression of genes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on histone acetyltransferases . The compound’s activity is modulated by post-translational modifications and targeting signals that direct it to specific nuclear compartments . Its localization within the nucleus is crucial for its role in regulating gene expression and chromatin structure .

Méthodes De Préparation

The synthesis of Histone Acetyltransferase Inhibitor II involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the bis-arylidene cyclohexanone structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Analyse Des Réactions Chimiques

Histone Acetyltransferase Inhibitor II undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Histone Acetyltransferase Inhibitor II has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Histone Acetyltransferase Inhibitor II is unique in its selectivity for p300/CREB-binding protein histone acetyltransferase. Similar compounds include:

This compound stands out due to its specific inhibition of p300/CREB-binding protein histone acetyltransferase and its potential therapeutic applications in cancer treatment.

Activité Biologique

Histone Acetyltransferase Inhibitor II (HATi II) is a selective inhibitor targeting the p300/CREB-binding protein (CBP) histone acetyltransferases, which play critical roles in gene regulation and cancer progression. This article explores the biological activity of HATi II, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

HATi II functions by inhibiting the activity of p300/CBP, resulting in reduced acetylation of histone H3. This inhibition leads to chromatin condensation and altered gene expression profiles, ultimately inducing apoptosis in cancer cells. The compound has been shown to activate the p53 signaling pathway, which is crucial for regulating the cell cycle and promoting apoptosis in response to cellular stress.

Proliferation Inhibition

HATi II has demonstrated significant anti-proliferative effects across various glioma cell lines, including U251, U87, HS683, and SHG44. A study reported the following IC50 values for HATi II after 48 hours of treatment:

Cell LineIC50 (μM)
U25112.17
U879.51
HS6839.56
SHG445.97

The most sensitive cell line was SHG44, which exhibited a lower IC50 compared to others, indicating a higher susceptibility to HATi II treatment .

Induction of Apoptosis

HATi II treatment resulted in a dose-dependent increase in apoptosis among glioma cells. Flow cytometry analysis revealed that:

  • At 10 μM concentration:
    • 24 hours: 11% apoptotic cells
    • 48 hours: 22.8% apoptotic cells
  • At 20 μM concentration:
    • 24 hours: 18.7% apoptotic cells
    • 48 hours: 34.9% apoptotic cells

In contrast, control cells showed only 3.6% and 5.7% apoptotic cells at the respective time points .

Gene Expression Changes

Microarray analysis following HATi II treatment indicated substantial changes in gene expression:

  • Upregulated Genes: 965
  • Downregulated Genes: 984
  • Differentially Expressed lncRNAs: 3492 out of 33327 analyzed

The most significantly affected pathways included p53 signaling and cytokine-cytokine receptor interactions, which are vital for tumor biology and response to therapy .

Case Studies and Clinical Implications

While most studies focus on preclinical models, the implications for clinical use are notable. HATi II's ability to induce apoptosis and inhibit proliferation suggests potential as a therapeutic agent in gliomas and possibly other cancers where p300/CBP is implicated.

Comparative Studies with Other Inhibitors

In comparison with other histone deacetylase inhibitors (HDACis), such as vorinostat, HATi II exhibits distinct mechanisms and effects. Vorinostat has shown efficacy in reversing hormone resistance in breast cancer but operates through HDAC inhibition rather than direct acetyltransferase inhibition . The unique action of HATi II may provide complementary therapeutic strategies when combined with HDACis or other cancer treatments.

Propriétés

IUPAC Name

(2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLKEKNTCBWPSD-VOMDNODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Histone Acetyltransferase Inhibitor II
Reactant of Route 2
Histone Acetyltransferase Inhibitor II
Reactant of Route 3
Histone Acetyltransferase Inhibitor II
Reactant of Route 4
Reactant of Route 4
Histone Acetyltransferase Inhibitor II
Reactant of Route 5
Histone Acetyltransferase Inhibitor II
Reactant of Route 6
Histone Acetyltransferase Inhibitor II
Customer
Q & A

Q1: What is the primary mechanism of action of Histone Acetyltransferase Inhibitor II?

A: this compound exerts its effects by inhibiting histone acetyltransferases (HATs). This inhibition leads to a decrease in the acetylation of histone proteins, which are crucial components of chromatin. [, , ] As histone acetylation is associated with gene activation, inhibiting HATs can influence gene expression.

Q2: What are the observed effects of this compound on cellular processes according to the provided research?

A2: The research highlights two major effects of this compound:

  • Antagonism of AMP-activated protein kinase (AMPK) in postmortem glycolysis: In mice studies, this compound was found to reduce the AMPK activation-induced increase in protein acetylation and glycolytic rate in postmortem muscle. [] This suggests a potential role of protein acetylation in postmortem muscle metabolism.
  • Induction of apoptosis in glioma cell lines: Studies indicate that this compound can induce apoptosis in glioma cell lines, possibly through the p53 signaling pathway. [, ] This finding suggests a potential application for this compound in cancer research, specifically targeting glioma cells.

Q3: How does N-Acetyl-β-endorphin interact with this compound in the context of atopic dermatitis?

A: Research shows that N-Acetyl-β-endorphin can suppress atopic dermatitis symptoms in mice. [] Interestingly, the study found that co-administration of this compound abolished the beneficial effects of β-endorphin treatment. [] This implies that the acetylation of β-endorphin, potentially mediated by HATs, is crucial for its therapeutic effect in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.